molecular formula C12H12N2OS B13458596 N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide

Cat. No.: B13458596
M. Wt: 232.30 g/mol
InChI Key: BYNSNMABDPTUSR-UHFFFAOYSA-N
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Description

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide is a complex organic compound that features a unique combination of pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide typically involves the reaction of 2-(1H-pyrrol-1-yl)thiophene with prop-2-enamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

Scientific Research Applications

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and thiophene derivatives, such as:

Uniqueness

N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide is unique due to its specific combination of pyrrole and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]prop-2-enamide

InChI

InChI=1S/C12H12N2OS/c1-2-11(15)13-9-10-5-8-16-12(10)14-6-3-4-7-14/h2-8H,1,9H2,(H,13,15)

InChI Key

BYNSNMABDPTUSR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=C(SC=C1)N2C=CC=C2

Origin of Product

United States

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